4-Fluorobenzylamine

Catalog No.
S587656
CAS No.
140-75-0
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzylamine

CAS Number

140-75-0

Product Name

4-Fluorobenzylamine

IUPAC Name

(4-fluorophenyl)methanamine

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2

InChI Key

IIFVWLUQBAIPMJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)F

Synonyms

4-Fluorobenzenemethanamine; (4-Fluorophenyl)methanamine; 1-(4-Fluorophenyl)methanamine; NSC 158269; [(4-Fluorophenyl)methyl]amine; p-Fluorobenzylamine;

Canonical SMILES

C1=CC(=CC=C1CN)F

The exact mass of the compound 4-Fluorobenzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158269. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluorobenzylamine is a highly specialized para-halogenated primary amine utilized extensively as a structural director in advanced materials and a metabolically stable precursor in pharmaceutical synthesis. Its procurement value is driven by the unique electronic properties of the para-fluorine atom, which exerts a strong electron-withdrawing inductive effect balanced by a resonance-donating effect. This specific electronic configuration modulates the basicity and nucleophilicity of the amine group while enabling critical non-covalent interactions, such as F-π stacking and fluorine-hydrogen bonding. In industrial and laboratory workflows, it is prioritized over standard aliphatic or unhalogenated aromatic amines for its ability to passivate crystalline defects, control crystallization kinetics, and block metabolic degradation pathways without adding excessive steric bulk [1].

Substituting 4-fluorobenzylamine with unsubstituted benzylamine eliminates critical fluorine-mediated non-covalent interactions, leading to uncontrolled crystallization, higher trap densities in perovskite lattices, and susceptibility to para-hydroxylation in biological systems [1]. Replacing it with heavier halogen analogs, such as 4-chlorobenzylamine or 4-bromobenzylamine, introduces excessive steric bulk and alters the inductive/mesomeric balance, which suppresses nucleophilicity and disrupts optimal crystal packing. Furthermore, positional isomers like 2-fluorobenzylamine or 3-fluorobenzylamine cannot be used interchangeably; the meta-isomer lacks the para-resonance effect, resulting in significantly lower basicity and fundamentally different crystallographic symmetry (e.g., forcing polar rather than centrosymmetric space groups in 2D materials) [2].

Defect Passivation and Efficiency in Perovskite Solar Cells

In the fabrication of monolithic perovskite/silicon tandem solar cells, the choice of organic spacer is critical for device efficiency. Utilizing 4-fluorobenzylamine retards perovskite film crystallization through strong hydrogen bond interactions between the fluorine atom and formamidinium (FA+) cations. This controlled crystallization promotes large grain formation with a preferred (111) orientation and passivates interface defects. Compared to standard baseline formulations, the integration of 4-fluorobenzylamine enables tandem power conversion efficiencies (PCE) of up to 30.05% with significantly enhanced operational stability [1].

Evidence DimensionPower Conversion Efficiency (PCE) and Crystallization Control
Target Compound DataAchieves 30.05% PCE with large grain formation via F...FA+ hydrogen bonding
Comparator Or BaselineStandard benzylamine or unpassivated baselines
Quantified DifferenceEnables >30% efficiency threshold through targeted under-coordinated Pb2+/I- defect passivation
ConditionsMonolithic two-terminal perovskite/silicon tandem solar cells (PSTs)

Procurement of the para-fluorinated amine is essential for scaling high-efficiency optoelectronics where grain boundary passivation strictly dictates device yield.

Trap Density Reduction via F-π Interactions in X-Ray Detectors

The synthesis of 2D trilayered hybrid perovskites requires precise structural directors to minimize charge recombination. Incorporating 4-fluorobenzylamine into a lead bromide framework induces strong F-π molecular interactions, verified by a sharp infrared C-F absorption peak at 1222 cm-1. This specific interaction yields single crystals with an exceptionally low trap density of 1.51 × 10^10 cm^-3 and a high mobility-lifetime product (1.3 × 10^-3 cm^2 V^-1). Unsubstituted benzylamine fails to provide these halogen-driven stabilizing forces, resulting in inferior semiconductor properties [1].

Evidence DimensionTrap density (ntrap) and structural stability
Target Compound DataTrap density of 1.51 × 10^10 cm^-3 with strong F-π interactions
Comparator Or BaselineUnsubstituted benzylamine (BA)
Quantified DifferenceThe presence of para-fluorine establishes F-π networks that drastically reduce trap states, enabling high resistivity (4.04 × 10^12 Ω cm)
Conditions2D trilayered hybrid perovskite single crystals (MAPbBr3 derivatives) at 298 K

Buyers sourcing materials for radiation detection must prioritize the 4-fluoro derivative to ensure the low trap densities required for high-sensitivity devices.

Centrosymmetric Structural Control in Quantum Materials

The exact position of the fluorine atom on the benzylamine ring dictates the macroscopic symmetry of synthesized 2D materials. In layered copper halide perovskites, 4-fluorobenzylamine directs the formation of a centrosymmetric crystal structure. In stark contrast, substituting with the positional isomer 3-fluorobenzylamine alters the intermolecular interactions within the organic bilayer, forcing the lattice into a polar orthorhombic space group (Pca21) and inducing polar ferromagnetism. This demonstrates that ortho, meta, and para fluorobenzylamines are strictly non-interchangeable in materials engineering [1].

Evidence DimensionCrystal Space Group Symmetry
Target Compound DataRetains centrosymmetric structure in (4-FbaH)2CuCl4
Comparator Or Baseline3-Fluorobenzylamine
Quantified DifferenceMeta-substitution forces a symmetry-breaking shift to a polar space group (Pca21), while para-substitution maintains centrosymmetry
ConditionsLayered copper(II) chloride perovskites synthesized via acid-mediated crystallization

Material scientists must procure the exact positional isomer to reliably control the crystallographic space group and resulting magnetic or electronic properties.

Metabolic Stability and Toxicity Avoidance in API Synthesis

In the development of pharmaceutical agents, the unsubstituted benzylamine moiety is highly susceptible to oxidative metabolism, leading to reactive quinone diimine formation and subsequent hepatotoxicity. Utilizing 4-fluorobenzylamine as a building block effectively blocks the metabolically labile para-position. Predictive and in vitro models demonstrate that this targeted fluorination yields compounds that are highly metabolically stable (≥50% remaining at 30 min in human liver microsomes) while maintaining the necessary steric profile for target binding, a balance not achievable with bulkier halogens like chlorine[1].

Evidence DimensionMetabolic half-life and reactive metabolite formation
Target Compound Data≥50% parent compound remaining at 30 min
Comparator Or BaselineUnsubstituted benzylamine baselines
Quantified DifferencePara-fluorination prevents cytochrome-mediated para-hydroxylation, eliminating the primary pathway for toxic quinone diimine formation
ConditionsHuman liver microsome (S9 fraction) stability assays

Essential for pharmaceutical procurement where selecting the para-fluorinated precursor directly mitigates downstream clinical toxicity risks associated with reactive metabolites.

Spacer Cations for High-Efficiency Tandem Solar Cells

Directly following from its ability to form F...FA+ hydrogen bonds and passivate under-coordinated lead/iodide defects, 4-fluorobenzylamine is the optimal organic spacer for monolithic perovskite/silicon tandem solar cells. It is specifically procured to retard crystallization and promote large, oriented grains, enabling device efficiencies to surpass the 30% threshold [1].

Precursor for Low-Trap-Density X-Ray Detectors

Due to its capacity to establish strong F-π molecular interactions, this compound is selected over standard benzylamine for the synthesis of 2D trilayered hybrid perovskites. It is the required precursor when manufacturing high-performance radiation detectors that demand ultra-low trap densities and high charge carrier mobility [2].

Synthesis of Metabolically Stable Pharmaceuticals

In medicinal chemistry workflows, 4-fluorobenzylamine is prioritized as an amine building block to design out hepatotoxicity risks. By blocking the para-position with fluorine, chemists prevent oxidative degradation into toxic quinone diimines, making it a critical raw material for developing stable CNS-active therapeutics [3].

Physical Description

Colorless or pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS]

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

125.064077422 g/mol

Monoisotopic Mass

125.064077422 g/mol

Heavy Atom Count

9

UNII

P5W29VUB78

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

140-75-0

Wikipedia

4-Fluorobenzylamine

General Manufacturing Information

Benzenemethanamine, 4-fluoro-: ACTIVE

Dates

Last modified: 09-20-2023

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